molecular formula C19H22N2O2 B6582427 N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide CAS No. 1060285-19-9

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide

Cat. No.: B6582427
CAS No.: 1060285-19-9
M. Wt: 310.4 g/mol
InChI Key: UQEINWGGNSSGFJ-UHFFFAOYSA-N
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Description

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylbutanamide backbone and a methylcarbamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the phenylbutanamide backbone: This can be achieved through a reaction between 4-phenylbutanoic acid and an appropriate amine under dehydrating conditions.

    Introduction of the methylcarbamoyl group: This step involves the reaction of the intermediate product with methyl isocyanate or a similar reagent to introduce the methylcarbamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(trifluoromethyl)phenyl]-4-phenylbutanamide}
  • N-{4-[(methylcarbamoyl)phenyl]-4-phenylbutanamide}

Uniqueness

N-{4-[(methylcarbamoyl)methyl]phenyl}-4-phenylbutanamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-20-19(23)14-16-10-12-17(13-11-16)21-18(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEINWGGNSSGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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